molecular formula C17H20N2O2 B11513110 methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate

methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate

Cat. No.: B11513110
M. Wt: 284.35 g/mol
InChI Key: QTMSSLORQFWQGC-UHFFFAOYSA-N
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Description

Methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate typically involves multiple steps. One common method involves the reaction of imino-carbazole with methyl bromoacetate in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like benzene at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate is unique due to its specific combination of pyrazine and carbazole elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

methyl 12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-4-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)8-9-19(15)17(20)21-2/h6-7,10,15H,3-5,8-9H2,1-2H3

InChI Key

QTMSSLORQFWQGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)OC

Origin of Product

United States

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